molecular formula C22H26ClNO3S B12115448 N-(4-tert-butylbenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

N-(4-tert-butylbenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B12115448
M. Wt: 420.0 g/mol
InChI Key: WEJYNHKDOJZENJ-UHFFFAOYSA-N
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Description

N-(4-tert-butylbenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound that features a benzamide core structure with various substituents This compound is notable for its unique combination of functional groups, including a tert-butylbenzyl group, a chloro substituent, and a dioxidotetrahydrothiophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylbenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-chlorobenzoyl chloride with an amine precursor under basic conditions.

    Introduction of the tert-Butylbenzyl Group: The tert-butylbenzyl group is introduced through a nucleophilic substitution reaction, where the benzamide core reacts with 4-tert-butylbenzyl chloride in the presence of a base.

    Incorporation of the Dioxidotetrahydrothiophenyl Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylbenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can target the chloro substituent or the dioxidotetrahydrothiophenyl moiety, leading to the formation of corresponding reduced products.

    Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the chloro and thiophene groups.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-tert-butylbenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-tert-butylbenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Disruption of Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide
  • 4-tert-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide
  • 4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide

Uniqueness

N-(4-tert-butylbenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the chloro substituent and the dioxidotetrahydrothiophenyl moiety differentiates it from other similar compounds, potentially leading to unique biological activities and industrial applications.

Properties

Molecular Formula

C22H26ClNO3S

Molecular Weight

420.0 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-3-chloro-N-(1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C22H26ClNO3S/c1-22(2,3)18-9-7-16(8-10-18)14-24(20-11-12-28(26,27)15-20)21(25)17-5-4-6-19(23)13-17/h4-10,13,20H,11-12,14-15H2,1-3H3

InChI Key

WEJYNHKDOJZENJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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